tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate: is a compound that features a thiophene ring, which is a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiophene derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which is known for its efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to control temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Thiophene derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for drug development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals .
Industry: In industry, this compound is used in the development of advanced materials. Thiophene-based compounds are known for their electronic properties, making them useful in the production of organic semiconductors and other electronic devices .
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
tert-Butyl carbamate: This compound is similar in structure but lacks the thiophene ring.
N-Boc-2-aminoacetaldehyde: This compound has a similar carbamate structure but with different substituents.
Uniqueness: The uniqueness of tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate lies in its thiophene ring, which imparts unique electronic and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(2-oxo-2-thiophen-2-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-11(2,3)15-10(14)12-7-8(13)9-5-4-6-16-9/h4-6H,7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAINZUPUQGBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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